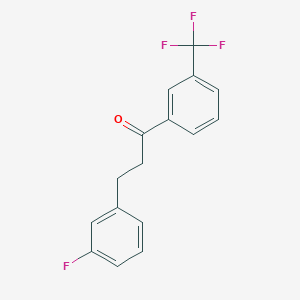

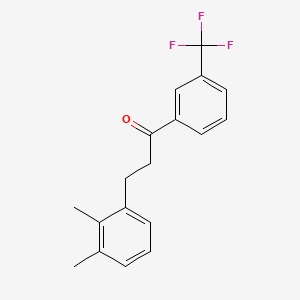

3-(2,3-Dimethylphenyl)-3'-trifluoromethylpropiophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

None of the provided papers directly address the synthesis of "3-(2,3-Dimethylphenyl)-3'-trifluoromethylpropiophenone". However, the synthesis of related compounds typically involves the formation of carbon-carbon and carbon-heteroatom bonds, which could be relevant for the synthesis of the target compound. For example, the synthesis of compounds with dimethylphenyl groups might involve Friedel-Crafts acylation or alkylation reactions .

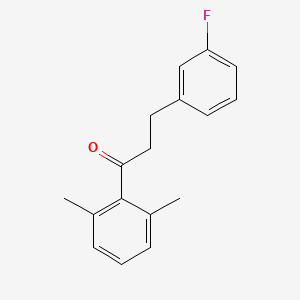

Molecular Structure Analysis

The molecular structure of compounds similar to "3-(2,3-Dimethylphenyl)-3'-trifluoromethylpropiophenone" has been studied using X-ray diffraction and computational methods. For instance, the crystal and molecular structure of anti-3′,4′-difluoro-2-hydroxyiminopropiophenone was determined, showing a trans-oid arrangement of the carbonyl and hydroxyimino-groups . Similarly, theoretical investigations on the molecular structure of related compounds have been performed, revealing the presence of intramolecular hydrogen bonds and the importance of conformational analysis .

Chemical Reactions Analysis

The provided papers do not detail chemical reactions specifically for "3-(2,3-Dimethylphenyl)-3'-trifluoromethylpropiophenone". However, compounds with similar functional groups are known to participate in various chemical reactions. For example, the presence of a carbonyl group can lead to nucleophilic addition reactions, while the trifluoromethyl group can influence the electronic properties of the molecule and its reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to "3-(2,3-Dimethylphenyl)-3'-trifluoromethylpropiophenone" have been explored through experimental and computational studies. For example, vibrational spectroscopy and computational methods have been used to study the vibrational frequencies and electronic properties of similar molecules . Additionally, the presence of dimethylphenyl and trifluoromethyl groups can affect the molecule's polarity, boiling point, and solubility .

Scientific Research Applications

Synthesis and Polymerization

- Synthesis of Novel Bisphenols and Polymers : A study by Shang et al. (2012) focused on the synthesis of novel bisphenols containing ortho-methyl and pendant trifluoromethyl-substituted phenyl groups, leading to the creation of poly(aryl ether ketone/sulfone)s with good solubility and thermal stability, as well as low dielectric constants and water uptakes (Shang et al., 2012).

Polymer Properties and Applications

- Poly(arylene ether sulfone) Anion Exchange Membranes : Shi et al. (2017) developed poly(arylene ether sulfone)s bearing pendant 3,5-dimethylphenyl groups for use in anion exchange membranes, demonstrating high alkaline stability and good hydroxide conductivity (Shi et al., 2017).

Molecular and Crystal Structure Studies

- Crystal and Molecular Structure Analysis : Allen, Trotter, and Rogers (1971) explored the crystal and molecular structure of a related compound, anti-3′,4′-difluoro-2-hydroxyiminopropiophenone, providing insights into the molecular arrangement and intermolecular bonds (Allen, Trotter, & Rogers, 1971).

Electroactive Polymer Research

- Electroactive Poly(arylene Sulphide) : Yamamoto et al. (1992) investigated the electro-oxidative polymerization of 3,5-dimethylthiophenol, yielding a polymer with semi-conductivity and electrochemical response, indicating potential applications in electronic devices (Yamamoto et al., 1992).

Other Chemical Reactions and Syntheses

- Chemical Reactions and Syntheses : Multiple studies have delved into various chemical reactions and syntheses involving derivatives of 3,5-dimethylphenyl, providing a foundation for further exploration and potential applications in chemical engineering and materials science. Notable studies include those by Vandenberg & Leusen (1988), Barba et al. (1985), Nasirullah et al. (2010), and many others, each contributing to a diverse array of chemical knowledge (Vandenberg & Leusen, 1988), (Barba et al., 1985), (Nasirullah et al., 2010).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

3-(2,3-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3O/c1-12-5-3-6-14(13(12)2)9-10-17(22)15-7-4-8-16(11-15)18(19,20)21/h3-8,11H,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDSZEQGGVFVWHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CCC(=O)C2=CC(=CC=C2)C(F)(F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644643 |

Source

|

| Record name | 3-(2,3-Dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,3-Dimethylphenyl)-3'-trifluoromethylpropiophenone | |

CAS RN |

898793-07-2 |

Source

|

| Record name | 3-(2,3-Dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.